SEN12333 (5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide), also known as WAY-317538, is a synthetic small molecule classified as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , ]. It is a promising candidate for the treatment of cognitive dysfunction associated with Alzheimer's disease, schizophrenia, and other neurodegenerative diseases [, , , ].
SEN 12333 is classified under pyrrole derivatives and is specifically designed as a pharmacological agent targeting the alpha-7 nicotinic acetylcholine receptor. Its structure is denoted by the chemical formula and a molecular weight of 339.44 g/mol. The compound is synthesized through various organic chemistry techniques, ensuring high purity levels exceeding 98% .
The synthesis of SEN 12333 involves multiple steps typical for constructing complex organic molecules. Key methodologies include:
The detailed synthetic pathway typically requires optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products .
The molecular structure of SEN 12333 can be represented as follows:
This structure reveals a complex arrangement that includes aromatic rings and a morpholine moiety, contributing to its binding affinity at the alpha-7 nicotinic acetylcholine receptor .
SEN 12333 undergoes various chemical reactions relevant to its function as a receptor agonist:
These reactions highlight its role in modulating synaptic activity and influencing cognitive functions .
The mechanism by which SEN 12333 exerts its effects involves several key steps:
This mechanism underscores its potential therapeutic applications in enhancing cognitive functions and treating disorders like schizophrenia .
These properties are crucial for practical applications in research settings .
SEN 12333 has significant applications in scientific research, particularly concerning:
SEN 12333 (CAS 874450-44-9), also designated as WAY-317538, is a synthetic small molecule with systematic IUPAC name 5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide. Its molecular architecture integrates three key moieties:
Alternative designations include α7 nAChR agonist SEN-12333, WAY317538, and N-[4-(3-pyridinyl)phenyl]-4-morpholinepentanamide. Canonical SMILES notation is C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3
, with InChIKey XCHIZTUBUXZESJ-UHFFFAOYSA-N
[7] [8] [10].
Table 1: Structural Identifiers of SEN 12333
Property | Value |
---|---|
CAS Registry Number | 874450-44-9 |
PubChem CID | 45484303 |
Molecular Formula | C₂₀H₂₅N₃O₂ |
IUPAC Name | 5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide |
Synonyms | WAY-317538, SEN12333, WAY 317538 |
SEN 12333 has a molecular weight of 339.43 g/mol and elemental composition C (70.77%), H (7.42%), N (12.38%), O (9.43%). The compound exists as a white crystalline solid under ambient conditions. Key solubility characteristics include:
The molecule exhibits stability for >2 years when stored at -20°C as a solid. Its design incorporates balanced lipophilicity (cLogP ~2.8), enabling both blood-brain barrier penetration (confirmed in rodent models) and oral bioavailability [1] [3] [9].
The discovery of SEN 12333 originated from a scaffold-hopping campaign targeting α7 nAChR selectivity. Critical structure-activity relationship (SAR) insights drove its optimization:
Final synthetic routes typically involve:
Table 2: Impact of Structural Modifications on α7 nAChR Binding
Structural Variation | Kᵢ (nM) | Functional Activity |
---|---|---|
SEN 12333 (4-methylene chain) | 260 | Full agonist (EC₅₀ = 1.6 μM) |
3-methylene analog | >10,000 | Inactive |
5-methylene analog | 500 | Partial agonist |
Morpholine → piperidine | 1,200 | Weak partial agonist |
Rigorous analytical profiling ensures batch-to-batch consistency:
Table 3: Reference Spectral Data for SEN 12333
Technique | Key Parameters |
---|---|
HPLC | Purity: ≥99%; Column: C18; Flow: 1.0 mL/min |
¹H-NMR (500 MHz, DMSO-d₆) | 8.85 (s, 1H), 8.50 (d, 1H), 8.10 (d, 2H), 3.60 (t, 4H) |
HRMS (ESI+) | Observed: 340.1865; Calculated: 340.1867 |
Table 4: Summary of Compound Nomenclature
Primary Designation | Alternative Names |
---|---|
SEN 12333 | WAY-317538, SEN12333, WAY317538, N-[4-(3-pyridinyl)phenyl]-4-morpholinepentanamide |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0